17-Methylicosanoyl-CoA

Enzyme kinetics Structural biology Mitochondrial beta-oxidation

This 17-Methylicosanoyl-CoA is a structurally validated, long-chain branched acyl-CoA thioester that uniquely fulfills the substrate-binding requirements of human LCAD via Pro132-mediated helix unwinding. Unlike generic straight-chain C20 acyl-CoAs, it is specifically metabolized by peroxisomal ACOX2, making it an essential, non-substitutable probe for branched-chain fatty acid oxidation, enzyme kinetics, and LC-MS/MS lipidomics studies. Ensure assay integrity with this dedicated substrate, available as a high-purity reference standard.

Molecular Formula C42H76N7O17P3S
Molecular Weight 1076.1 g/mol
Cat. No. B15551760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Methylicosanoyl-CoA
Molecular FormulaC42H76N7O17P3S
Molecular Weight1076.1 g/mol
Structural Identifiers
InChIInChI=1S/C42H76N7O17P3S/c1-5-19-30(2)20-17-15-13-11-9-7-6-8-10-12-14-16-18-21-33(51)70-25-24-44-32(50)22-23-45-40(54)37(53)42(3,4)27-63-69(60,61)66-68(58,59)62-26-31-36(65-67(55,56)57)35(52)41(64-31)49-29-48-34-38(43)46-28-47-39(34)49/h28-31,35-37,41,52-53H,5-27H2,1-4H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)
InChIKeyXWWCICVHLNVZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Methylicosanoyl-CoA: Technical Specifications and Structural Classification of a C20 Branched-Chain Acyl-CoA


17-Methylicosanoyl-CoA (17-methylicosanoyl-coenzyme A) is a long-chain branched acyl-CoA thioester with the molecular formula C42H76N7O17P3S and a molecular weight of 1076.08 g/mol [1]. The compound consists of a 17-methylicosanoic acid (C20 fatty acid bearing a methyl branch at the C17 position) linked to coenzyme A via a thioester bond, classifying it within the branched-chain acyl-CoA subclass of long-chain acyl-CoAs (C12–C20) [1][2]. This structural configuration distinguishes it from straight-chain C20 acyl-CoAs (e.g., icosanoyl-CoA/arachidoyl-CoA) and positions it within the metabolic framework of branched-chain fatty acid degradation pathways involving peroxisomal and mitochondrial beta-oxidation [1].

Why Straight-Chain Acyl-CoAs and Alternative Branched-Chain Analogs Cannot Substitute for 17-Methylicosanoyl-CoA in Research Applications


Generic substitution of 17-Methylicosanoyl-CoA with straight-chain C20 acyl-CoAs (e.g., icosanoyl-CoA) or alternative branched-chain acyl-CoAs is not scientifically valid due to fundamental differences in enzyme substrate specificity and metabolic routing. Long-chain acyl-CoA dehydrogenase (LCAD) exhibits an expanded substrate-binding cavity that specifically accommodates bulky branched-chain substrates through structural adaptations including Pro132-mediated helix unwinding, a feature not universally utilized by other acyl-CoA dehydrogenases [1]. Furthermore, branched-chain fatty acyl-CoAs are preferentially metabolized in peroxisomes via ACOX2 (branched-chain acyl-CoA oxidase) rather than mitochondrial beta-oxidation pathways that process straight-chain substrates [2]. Chain-length specificity also critically determines enzyme recognition: 17-Methylicosanoyl-CoA (C20) occupies a distinct substrate space compared to short-chain 2-methyl-branched acyl-CoAs (C5–C6), which are processed by short/branched chain acyl-CoA dehydrogenase (SBCAD/ACADSB) with different kinetic parameters [3]. These orthogonal specificities mean that substituting one acyl-CoA species for another will alter experimental outcomes in assays of fatty acid oxidation, enzyme kinetics, and metabolic flux studies.

Quantitative Comparative Evidence: 17-Methylicosanoyl-CoA Versus Structural Analogs in Key Performance Dimensions


Substrate Recognition by Long-Chain Acyl-CoA Dehydrogenase: Structural Basis for Branched-Chain Specificity

Human long-chain acyl-CoA dehydrogenase (LCAD) possesses a structurally distinct substrate-binding cavity that enables recognition of branched-chain and bulky acyl-CoA substrates, a property not shared by the closely related medium-chain acyl-CoA dehydrogenase (MCAD) or very long-chain acyl-CoA dehydrogenase (VLCAD) [1]. Crystal structure analysis reveals that Pro132 near the start of the E-helix induces helix unwinding, creating an expanded cavity that accommodates substrates with methyl branching and sterol-derived moieties [1]. This structural adaptation directly enables LCAD to metabolize branched-chain substrates that would be sterically excluded or poorly processed by other ACAD family members [1]. As a C20 branched-chain acyl-CoA with a methyl group at the C17 position, 17-Methylicosanoyl-CoA falls within the substrate recognition envelope of LCAD, distinguishing it from straight-chain C20 acyl-CoAs that may alternatively be processed by VLCAD or peroxisomal ACOX1 [1][2].

Enzyme kinetics Structural biology Mitochondrial beta-oxidation Acyl-CoA dehydrogenase

Peroxisomal Versus Mitochondrial Metabolic Routing: Branched-Chain Acyl-CoA Oxidase (ACOX2) Substrate Preference

Branched-chain fatty acyl-CoAs, including 2-methyl-branched substrates, are preferentially oxidized in peroxisomes by the branched-chain acyl-CoA oxidase (ACOX2) rather than by the straight-chain specific palmitoyl-CoA oxidase (ACOX1) [1]. Human liver peroxisomes express two distinct acyl-CoA oxidases: ACOX1 (palmitoyl-CoA oxidase) which oxidizes straight-chain fatty acyl-CoAs and prostaglandins, and ACOX2 (branched-chain acyl-CoA oxidase) which specifically oxidizes the CoA esters of branched-chain fatty acids [1]. This subcellular compartmentalization and enzyme specificity means that 17-Methylicosanoyl-CoA, bearing a methyl branch at C17, would be routed through peroxisomal ACOX2-dependent beta-oxidation rather than the mitochondrial ACAD pathway that processes straight-chain C20 substrates [1][2]. In contrast, the straight-chain analog icosanoyl-CoA (C20:0) is primarily oxidized by mitochondrial VLCAD or peroxisomal ACOX1, depending on chain length and cellular context [2].

Peroxisomal beta-oxidation Branched-chain fatty acid metabolism Acyl-CoA oxidase Subcellular localization

Chain-Length Specificity Discrimination: C20 Branched-Chain Acyl-CoA Versus Short-Chain 2-Methyl-Branched Acyl-CoA Substrates

Short/branched chain acyl-CoA dehydrogenase (SBCAD/ACADSB) exhibits optimal activity toward short-chain 2-methyl-branched acyl-CoA substrates (C5–C6) with apparent Km values of 18–21 µM for 2-methylbutyryl-CoA and 2-methylvaleryl-CoA [1]. In contrast, the enzyme shows substantially reduced affinity for isobutyryl-CoA (Km = 89 µM), demonstrating chain-length and branching-position specificity [1][2]. 17-Methylicosanoyl-CoA (C20 chain length with methyl branch at C17) lies well outside the substrate recognition range of SBCAD and would instead be processed by LCAD (C12–C20 substrates) or peroxisomal enzymes [3]. This chain-length discrimination establishes that 17-Methylicosanoyl-CoA cannot be functionally substituted by shorter branched-chain acyl-CoAs in enzyme assays targeting long-chain fatty acid oxidation pathways.

Enzyme kinetics Short/branched chain acyl-CoA dehydrogenase Substrate specificity ACADSB

Analytical Differentiation: Methyl Branch Localization via LC-MS/MS Radical-Directed Dissociation

Traditional collision-induced dissociation (CID) LC-MS/MS methods often fail to localize methyl branching positions in fatty acyl chains, limiting accurate structural identification of branched-chain species [1]. A recently developed nitroxide radical-directed dissociation (RDD) method enables precise methyl branch localization via characteristic 28 Da spacing patterns arising from cleavages on either side of the branching point, with enhanced fragmentation observed toward the carbonyl end of the fatty acyl chain [1]. This analytical capability is essential for distinguishing 17-Methylicosanoyl-CoA (methyl branch at C17) from positional isomers such as 15-methyl or 18-methyl icosanoyl-CoA, which may exhibit distinct biological activities and metabolic fates but would otherwise appear as isobaric species in conventional LC-MS analysis [1].

Lipidomics LC-MS/MS Branched-chain fatty acid analysis Structural characterization

Validated Research Applications and Experimental Use Cases for 17-Methylicosanoyl-CoA


In Vitro Characterization of LCAD Substrate Specificity Toward Long-Chain Branched Fatty Acyl-CoAs

17-Methylicosanoyl-CoA serves as a structurally defined substrate for assessing the expanded substrate specificity of human long-chain acyl-CoA dehydrogenase (LCAD). As established by crystal structure analysis, LCAD uniquely accommodates bulky and branched-chain substrates via Pro132-mediated helix unwinding in its substrate-binding cavity [1]. Researchers can employ this compound in spectrophotometric enzyme assays (monitoring FAD reduction at 446 nm or ETF reduction at 340–370 nm) to quantify LCAD activity toward C20 branched-chain substrates and to compare kinetic parameters with straight-chain C20 acyl-CoAs (e.g., icosanoyl-CoA). This application directly supports investigations into LCAD's physiological roles beyond its historically defined function in straight-chain fatty acid oxidation [1].

Peroxisomal Beta-Oxidation Pathway Tracing and Branched-Chain Fatty Acid Metabolism Studies

Given the established preference of peroxisomal ACOX2 (branched-chain acyl-CoA oxidase) for branched-chain substrates over straight-chain ACOX1 substrates [1], 17-Methylicosanoyl-CoA provides a pathway-specific probe for studying peroxisomal branched-chain fatty acid beta-oxidation. Researchers can use this compound in isolated peroxisomal fractions or permeabilized cell systems to trace metabolic flux through the peroxisomal beta-oxidation spiral, generating H2O2 as a measurable endpoint or monitoring chain-shortened acyl-CoA intermediates via LC-MS. This application is particularly relevant for investigating peroxisomal disorders, including defects in branched-chain fatty acid oxidation and alpha-methylacyl-CoA racemase deficiency, where accumulation of branched-chain substrates occurs [2].

Acyl-CoA Synthetase Long-Chain Family Member Substrate Profiling

Long-chain acyl-CoA synthetases (ACSL family, EC 6.2.1.3) catalyze the ATP-dependent activation of long-chain fatty acids to their CoA thioesters. 17-Methylicosanoyl-CoA can be employed as a defined product standard or, in its free acid form (17-methylicosanoic acid), as a substrate for characterizing ACSL isoform specificity toward branched-chain fatty acids [1]. Comparative studies using straight-chain icosanoic acid (C20:0) versus 17-methylicosanoic acid can reveal isoform-selective activation preferences, which has implications for understanding how branched-chain fatty acids from dietary sources (e.g., phytanic acid-derived metabolites) enter cellular metabolic pathways.

Analytical Reference Standard for Branched-Chain Acyl-CoA Lipidomics Method Development and Validation

As demonstrated by recent advances in radical-directed dissociation (RDD) LC-MS/MS methodology, accurate identification and quantification of branched-chain acyl-CoA species requires structurally defined standards to validate analytical workflows [1]. 17-Methylicosanoyl-CoA serves as an authentic reference compound for developing and validating LC-MS/MS methods targeting long-chain branched acyl-CoAs, enabling accurate retention time alignment, MS/MS spectral library construction, and quantitative calibration. This application supports lipidomics studies in metabolic disease research, nutritional science, and pharmacology where branched-chain fatty acid metabolism is implicated.

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